![molecular formula C12H12ClN3O2S B5107105 N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, also known as ACTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. ACTA is a heterocyclic compound that contains a thiadiazole ring, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antioxidant and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is that it is relatively easy to synthesize and has a high degree of purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.
Future Directions
There are several future directions for research on N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer and lung cancer. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide and its effects on various biochemical pathways.
Synthesis Methods
N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can be synthesized through several methods, including the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, which is then acetylated with acetic anhydride to form N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Another method involves the reaction of 3-chlorobenzoyl hydrazine with acetic anhydride and thioacetic acid to form N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.
Scientific Research Applications
N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been studied extensively for its potential applications in various fields of research. In the pharmaceutical industry, N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[3-acetyl-2-(3-chlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7(17)14-12-15-16(8(2)18)11(19-12)9-4-3-5-10(13)6-9/h3-6,11H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFWVPHVBKMHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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